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Compound of Interest

Compound Name: Methyl quinaldate

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical
characteristics of methyl quinaldate (also known as methyl 2-quinolinecarboxylate). The
information presented herein is compiled from various scientific databases and literature
sources to support research and development activities. This document details the compound's
identity, summarizes its physicochemical properties in tabular format, describes relevant
experimental protocols, and provides a visual representation of the analytical workflow for its
characterization.

Compound Identification and Chemical Structure

Methyl quinaldate is the methyl ester of quinaldic acid. Its chemical structure consists of a
quinoline ring with a methoxycarbonyl group at the 2-position.

IUPAC Name: methyl quinoline-2-carboxylate[1][2]

Synonyms: Methyl 2-quinolinecarboxylate, Quinaldic acid, methyl ester[1][2]

CAS Number: 19575-07-6[1][2]

Molecular Formula: C11HaNO2[3]

Molecular Weight: 187.19 g/mol [1][2]
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Physicochemical Properties

The following tables summarize the available experimental and computed physicochemical
data for methyl quinaldate. It is important to note that experimental values for several key
parameters, including melting and boiling points, are not readily available in the public domain
and are marked as "Not Available".

ble 1: C | Phusicochemical

Property Value Data Type Source
Molecular Formula C11HoNO:2 - [3]
Molecular Weight 187.19 g/mol - [1][2]
Melting Point Not Available

Boiling Point Not Available

Data available in
pKa IUPAC Digitized pKa Experimental [21[4]1[5]1[6][7]
Dataset

Table 2: Solubility and Partitioning Data

Property Value Data Type Source
LogP (Octanol/Water) 1.9 Computed (XLogP3) [1][2]
Aqueous Solubility Not Available

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and confirmation of methyl
quinaldate. While complete spectra are not provided, key data points from mass spectrometry
are available.

Table 3: Mass Spectrometry Data
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Technique Key Data (m/z) Data Type Source
129, 128, 157, 101, )
GC-MS (El) 130 Experimental [2]

Interpretation of Expected Spectra:

e 1H NMR: The proton NMR spectrum of methyl quinaldate is expected to show characteristic
signals for the aromatic protons of the quinoline ring system, likely in the range of 7.5-8.5
ppm. A distinct singlet corresponding to the methyl ester protons (O-CHs) would be expected
further upfield, typically around 4.0 ppm.

e 13C NMR: The carbon NMR would display signals for the nine carbons of the quinoline ring
and the two carbons of the methyl ester group. The carbonyl carbon of the ester would
appear significantly downfield.

« Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption
bands corresponding to the C=0 stretching of the ester group, typically in the region of 1720-
1740 cm~1. Aromatic C-H and C=C stretching vibrations would also be prominent.[8][9]

Experimental Protocols

Detailed experimental procedures are essential for the accurate determination of
physicochemical properties. As specific protocols for methyl quinaldate are not widely
published, the following sections describe standard laboratory methodologies that are
applicable.

Synthesis of Methyl Quinaldate

A standard method for the synthesis of methyl quinaldate is the Fischer esterification of
quinaldic acid.
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Synthesis of Methyl Quinaldate via Fischer Esterification

Reaction Conditions

Methanol ( Acid Catalyst (e.g., H2SOa) ) ( Reflux)

Excess| (Solvent) Catalytic amount Hea

Esterification

Reactants

Quinaldic Acid

1eq.

Methyl Quinaldate

Click to download full resolution via product page
Caption: Workflow for the synthesis of methyl quinaldate.
Protocol:

Preparation: Suspend quinaldic acid in an excess of dry methanol in a round-bottom flask
equipped with a reflux condenser.

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated
sulfuric acid, to the mixture.

Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours,
monitoring the reaction progress by Thin Layer Chromatography (TLC).

Work-up: After cooling, neutralize the mixture with a saturated solution of sodium
bicarbonate.

Extraction: Extract the product into an organic solvent like ethyl acetate.
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium
sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be
further purified by column chromatography or recrystallization.

Determination of Melting Point

The melting point of a solid organic compound is a key indicator of its purity.

Protocol:

Sample Preparation: A small amount of the crystalline solid is placed in a capillary tube,
which is then sealed at one end.

Apparatus: The capillary tube is placed in a melting point apparatus, which slowly heats the
sample.

Observation: The temperature at which the solid begins to melt and the temperature at which
it becomes completely liquid are recorded. A narrow melting range (typically 0.5-1°C) is
indicative of a pure compound.

Determination of Aqueous Solubility

The shake-flask method is a common technique for determining the equilibrium solubility of a

compound.

Protocol:

Sample Preparation: An excess amount of the solid compound is added to a known volume
of water or a buffer solution at a specific pH.

Equilibration: The mixture is agitated (e.g., in a shaker bath) at a constant temperature for a
sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

Separation: The undissolved solid is separated from the solution by centrifugation and/or
filtration.

Quantification: The concentration of the dissolved compound in the clear supernatant or
filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or
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HPLC.

Determination of LogP (Octanol-Water Partition
Coefficient)

The shake-flask method is also the standard procedure for the experimental determination of
LogP.

Protocol:

o Phase Preparation: n-Octanol and water (or a pH 7.4 buffer) are mutually saturated by
shaking them together and allowing the layers to separate.

 Partitioning: A known amount of the compound is dissolved in one of the phases, and then a
known volume of the other phase is added. The mixture is shaken until equilibrium is
reached.

o Phase Separation: The two phases are separated by centrifugation.

o Concentration Analysis: The concentration of the compound in each phase is measured
using an appropriate analytical technique (e.g., HPLC-UV).

o Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration
in the octanol phase to the concentration in the agueous phase.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the comprehensive physicochemical
characterization of a compound such as methyl quinaldate.
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Physicochemical Characterization Workflow
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Caption: General workflow for physicochemical characterization.

Conclusion

This technical guide consolidates the currently available physicochemical data for methyl
quinaldate. While fundamental identifiers and some spectral and computed data are
accessible, there is a notable absence of publicly available experimental data for key properties
such as melting point, boiling point, and aqueous solubility. The provided standard
experimental protocols offer a framework for determining these missing values. For
researchers and drug development professionals, the existing data provides a foundational
understanding of methyl quinaldate, while also highlighting the need for further experimental
characterization to establish a complete and robust physicochemical profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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